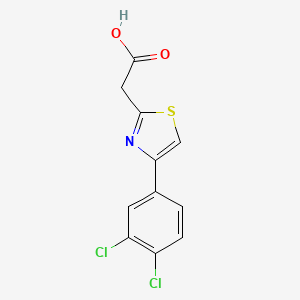

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid

描述

属性

IUPAC Name |

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-6(3-8(7)13)9-5-17-10(14-9)4-11(15)16/h1-3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYDHONIIMDNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398606 | |

| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898390-41-5 | |

| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting the chlorides to corresponding hydrocarbons.

Substitution: The thiazole ring and the dichlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydrocarbons from the dichlorophenyl group.

Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

科学研究应用

Pharmacological Properties

1.1 Antidiabetic Activity

Research indicates that compounds related to 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid exhibit significant agonistic activity on the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for glucose and lipid metabolism. A study demonstrated that a phenylthiazole derivative showed an EC50 of 0.75 μM for PPARγ activation, comparable to the known antidiabetic drug rosiglitazone (EC50 of 0.83 μM) . This suggests potential for developing new antidiabetic agents based on this scaffold.

1.2 Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. The compound has shown effectiveness against various cancer cell lines due to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation. For instance, derivatives have been synthesized and tested for cytotoxicity against human cancer cell lines, demonstrating promising results .

1.3 Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in studies that evaluated its effects on COX-2 expression and TNF-α levels in vivo. Certain derivatives exhibited substantial inhibition of inflammation markers, suggesting their utility in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from thiazole and chlorophenyl precursors. The structural modifications of thiazole rings have been shown to influence biological activity significantly. For example, the introduction of various substituents on the thiazole ring can enhance potency against specific targets .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Hydrazono-Thiazole Derivatives

Compounds such as 2-(2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazono)-3-(4-nitrophenyl)propanoic acid (10b) and 2-(2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazono)-3-phenylpropanoic acid (10c) share the 4-(3,4-dichlorophenyl)thiazol-2-yl backbone but differ in substituents and stereochemistry (E/Z isomers). Key distinctions include:

| Property | 10b (E-isomer) | 10b (Z-isomer) | 10c (E-isomer) | 10c (Z-isomer) |

|---|---|---|---|---|

| Yield (%) | 20 | 63 | 50 | 25 |

| Melting Point (°C) | 196 | 211 | 145 | 197 |

| HPLC Purity (%) | 95 | 96 | 96 | 98 |

| Key Substituent | 4-Nitrophenyl | 4-Nitrophenyl | Phenyl | Phenyl |

These derivatives exhibit enhanced thermal stability (higher melting points) compared to the parent acetic acid, likely due to extended conjugation and hydrogen-bonding networks .

Chlorophenyl-Thiazole Acetic Acid Analogues

2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid (CAS: 259655-35-1) replaces the 3,4-dichlorophenyl group with a 4-chlorophenyl moiety and introduces a methyl group at the 5-position of the thiazole. Key comparative

| Property | 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic Acid | 2-[2-(4-Chlorophenyl)-5-methylthiazol-4-yl]acetic Acid |

|---|---|---|

| Molecular Formula | C₁₁H₇Cl₂NO₂S | C₁₂H₁₀ClNO₂S |

| Molecular Weight (g/mol) | 296.15 | 267.73 |

| Melting Point (°C) | Not Reported | 155–156 |

| pKa | Not Reported | 3.94 ± 0.10 |

| Density (g/cm³) | Not Reported | 1.386 ± 0.06 |

Amide Derivatives

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS) replaces the acetic acid group with an amide. Structural analysis reveals:

- A 61.8° twist between the dichlorophenyl and thiazole rings, reducing planarity compared to the acetic acid analogue.

- N–H⋯N hydrogen bonding forms inversion dimers, enhancing crystallinity (melting point: 459–461 K).

- Reduced solubility in polar solvents due to the amide’s lower acidity (pKa ~1–2 units higher than acetic acid) .

Triazole-Thio Acetic Acid Derivatives

Compounds like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid feature a triazole core instead of thiazole. These derivatives demonstrate:

- Broader antimicrobial activity (e.g., against Staphylococcus aureus and Candida albicans).

- Lower thermal stability (melting points ~120–150°C) due to reduced aromaticity.

- Increased flexibility from the thioether linker, enabling diverse binding conformations .

生物活性

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is a thiazole derivative that exhibits a diverse range of biological activities. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group that enhances its lipophilicity and biological potency. Research has shown that thiazole derivatives, including this compound, can interact with various biological targets, leading to significant pharmacological effects.

The biological activity of this compound primarily involves:

- Interaction with DNA and Topoisomerase II : The compound has been reported to induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.

- Inhibition of Enzymes : It inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

- Modulation of Cellular Pathways : The compound influences various cell signaling pathways and gene expression profiles, impacting cellular metabolism and function.

Biological Activities

The compound has been studied for several biological activities:

- Antitumor Activity : It exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values comparable to established anticancer drugs like doxorubicin in Jurkat and A-431 cell lines .

- Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : By inhibiting specific inflammatory enzymes, it contributes to the reduction of inflammation in various models.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antitumor Efficacy : In a study involving the treatment of Jurkat cells, the compound exhibited an IC50 value of less than 1 µg/mL, indicating potent antiproliferative effects. Molecular dynamics simulations suggested that its interaction with Bcl-2 protein was primarily through hydrophobic contacts .

- Antimicrobial Activity : A series of tests demonstrated that the compound effectively inhibited the growth of various bacterial strains. Its structural features were linked to enhanced activity against both gram-positive and gram-negative bacteria.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the following table:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenylthioacetamide intermediates with α-haloacetic acid derivatives. Key steps include refluxing in polar aprotic solvents (e.g., DMSO) for 18–24 hours, followed by crystallization from ethanol-water mixtures . To improve yields, optimize molar ratios (e.g., 1:1.2 for thioamide to monochloroacetic acid), use alkali conditions (e.g., NaOH) to enhance nucleophilic substitution, and employ gradient cooling to reduce impurity formation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water + 0.1% TFA) and spectroscopic techniques. IR spectroscopy confirms the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) groups. Elemental analysis should align with theoretical values (C: ~48%, H: ~2.5%, N: ~7%) within ±0.3% deviation .

Q. What in vitro assays are recommended for preliminary screening of antimicrobial activity?

- Methodological Answer : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans ATCC 10231). Prepare stock solutions in DMSO (≤2% v/v to avoid solvent toxicity). Compare inhibition zones or MIC values to standard drugs (e.g., fluconazole for fungi), noting enhanced activity when electron-withdrawing groups (e.g., 3,4-dichlorophenyl) are present .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with improved bioactivity?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic parameters (e.g., HOMO-LUMO gaps, dipole moments) and molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., fungal CYP51). Use cheminformatics tools (e.g., RDKit) to generate QSAR models correlating substituent electronegativity with MIC values. Validate predictions via parallel synthesis and bioassays .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Methodological Answer : Systematically vary substituents on the phenyl ring (e.g., replace 3,4-dichloro with 2,4-dimethoxy) and assess impacts on solubility (logP via shake-flask method) and membrane permeability (Caco-2 cell assays). Use statistical tools (e.g., ANOVA) to isolate confounding variables. For example, reduced antifungal activity in polar derivatives may stem from poor cellular uptake rather than intrinsic inactivity .

Q. How does the compound’s stability under stress conditions (e.g., light, pH) influence formulation studies?

- Methodological Answer : Conduct forced degradation studies:

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor decomposition via HPLC.

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Carboxylic acid moieties may hydrolyze in alkaline conditions, requiring stabilization via ester prodrugs .

Q. What experimental approaches validate the mechanism of action against resistant microbial strains?

- Methodological Answer : Combine transcriptomics (RNA-seq of treated vs. untreated C. albicans) to identify upregulated stress-response genes (e.g., CDR1 efflux pumps) and enzyme inhibition assays (e.g., lanosterol 14α-demethylase activity). Use fluorescent probes (e.g., DiBAC4 for membrane depolarization) to confirm disruption of cellular integrity .

Methodological Notes for Data Interpretation

- Contradictory Bioactivity Data : Cross-validate results using orthogonal assays (e.g., time-kill curves vs. MIC) and check for assay-specific artifacts (e.g., compound precipitation in high-density cultures) .

- Synthetic Byproducts : Characterize unexpected products via LC-MS/MS and adjust reaction conditions (e.g., lower temperature to prevent thiazole ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。